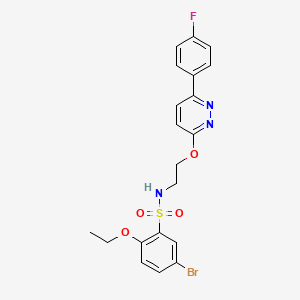

5-bromo-2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a bromo-substituted benzene ring, an ethoxy group at position 2, and a pyridazine-based side chain linked via an ether-ethyl spacer.

Properties

IUPAC Name |

5-bromo-2-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrFN3O4S/c1-2-28-18-9-5-15(21)13-19(18)30(26,27)23-11-12-29-20-10-8-17(24-25-20)14-3-6-16(22)7-4-14/h3-10,13,23H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPISDANPIFDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on antitumor, antimicrobial, and other relevant pharmacological effects supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈BrN₃O₃S

- Molecular Weight : 421.32 g/mol

- CAS Number : 946296-69-1

The structure includes a sulfonamide group, which is often associated with various biological activities, and a pyridazine moiety, which has shown promise in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various sulfonamide derivatives. For instance, compounds similar to this compound have been evaluated for their effects on cancer cell lines.

Case Study:

A study evaluated the effects of related compounds on three human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated significant cytotoxicity with IC₅₀ values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures). These findings suggest that structural modifications in sulfonamides can enhance antitumor efficacy .

| Compound | Cell Line | IC₅₀ (μM) in 2D | IC₅₀ (μM) in 3D |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented, with some derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro tests showed that certain derivatives demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

The proposed mechanism of action for the biological activity of this compound includes:

- DNA Interaction : Many sulfonamides interact with DNA, affecting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

Safety Profile

Toxicological assessments are crucial for any new drug candidate. Preliminary studies suggest that the compound exhibits a favorable safety profile with high LD₅₀ values in rodent models, indicating low acute toxicity .

Comparison with Similar Compounds

Structural Analogues with Modified Alkoxy Groups

- 5-Bromo-2-methoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide ():

Differs only in the alkoxy group (methoxy vs. ethoxy). The ethoxy group in the target compound may confer improved metabolic stability due to reduced oxidative susceptibility compared to methoxy. However, methoxy derivatives often exhibit higher solubility in polar solvents .

| Property | Target Compound (Ethoxy) | Methoxy Analogue |

|---|---|---|

| Alkoxy Group | Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) |

| Calculated LogP (Lipophilicity) | ~3.5 (estimated) | ~3.0 (estimated) |

| Metabolic Stability | Moderate | Lower |

Pyridazine-Containing Analogues

- 6-(4-Fluorophenyl)pyridazin-3-yl Derivatives ():

The pyridazine ring is a common scaffold in kinase inhibitors. describes a diazaspiro compound with a pyridazine moiety, which demonstrated moderate bioactivity (LCMS m/z 701 [M+H]⁺) . The target compound’s pyridazine-ether linkage may enhance membrane permeability compared to spirocyclic systems.

Brominated Benzenesulfonamides

- N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide ():

Shares the brominated aromatic core but replaces the pyridazine with a pyrimidine-thioether group. Piperidine substitution here likely improves solubility, whereas the target compound’s ethoxy group balances lipophilicity and solubility .

Physicochemical Properties

- Molecular Weight : ~520–550 g/mol (estimated for the target compound).

- Solubility: Moderate in DMSO or DMF due to the sulfonamide and fluorophenyl groups; lower aqueous solubility compared to non-brominated analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.